5-Methyl-2-heptanone

Descripción general

Descripción

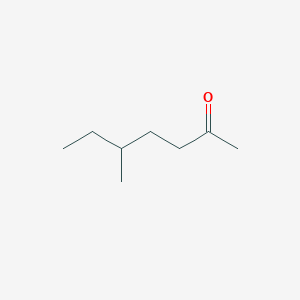

5-Methyl-2-heptanone (CAS 18217-12-4) is a branched-chain ketone with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol. Structurally, it features a carbonyl group at the second carbon of a heptane backbone and a methyl substituent at the fifth carbon (Fig. 1). This compound is a colorless liquid at room temperature with a fruity or sweet odor .

This compound is naturally produced by microorganisms such as Bacillus and Streptomyces species, where it functions as a volatile organic compound (VOC) with antimicrobial properties .

Métodos De Preparación

Aldol Condensation of Acetone and Isobutyraldehyde

The aldol condensation reaction between acetone and isobutyraldehyde serves as a foundational method for synthesizing 5-methyl-2-heptanone. This two-step process involves cross-condensation followed by dehydration and hydrogenation.

Reaction Mechanism and Catalytic Conditions

In the presence of a solid base catalyst (e.g., MgO or CaO), acetone (CH₃COCH₃) undergoes nucleophilic addition to isobutyraldehyde (CH₃CH(CH₂)CHO) at 5–45°C and 0–0.5 MPa . The intermediate β-hydroxy ketone, 4-hydroxy-5-methyl-2-heptanone, forms via aldol addition. Subsequent dehydration at 50–300°C with hydrogenation catalysts (e.g., Raney Ni or Pd/Al₂O₃) yields the saturated ketone .

Key parameters :

-

Molar ratio : Acetone to isobutyraldehyde (1:1–50:1) minimizes side products like Pyranton .

-

Catalyst loading : Feed space velocities of 1–15 ml·h⁻¹·g⁻¹ optimize conversion .

-

Byproducts : 2-Ethyl-2-hexenal (from aldehyde self-condensation) and mesityl oxide (from acetone dimerization) .

Industrial Scalability and Yield

A fixed-bed reactor configuration enhances continuous production, achieving intermediate yields of 85–94% . Post-reaction distillation isolates unreacted starting materials for recycling, improving atom economy. Final hydrogenation at 10 MPa H₂ pressure ensures >90% purity .

Hydrogenation of 5-Methyl-2-Hepten-4-One

Unsaturated ketones serve as precursors for this compound through selective hydrogenation. The synthesis of 5-methyl-2-hepten-4-one from ethyl 2-methylbutyroacetate exemplifies this approach .

Synthesis of the Unsaturated Precursor

Ethyl 2-methylbutyroacetate undergoes alkaline hydrolysis (30% NaOH, 30–35°C) to form 2-methylbutyrylacetate, followed by decarboxylation at pH 8.3 . Condensation with acetaldehyde in the presence of pyrrolidine (pH 6, 30°C) produces 5-methyl-2-hepten-4-one with an 80.8% yield .

Hydrogenation to Saturated Ketone

Catalytic hydrogenation of the α,β-unsaturated ketone employs Pd/C (1–5 atm H₂, 25–100°C), selectively reducing the C=C bond while preserving the ketone functionality. This step achieves near-quantitative conversion (>95%) with minimal over-reduction .

Advantages :

-

High regioselectivity avoids alcohol byproducts.

-

Toluene as a solvent facilitates product isolation via phase separation .

Oxidation of 5-Methyl-2-Heptanol

Although less commonly reported, oxidation of 5-methyl-2-heptanol provides a direct route to the target ketone. This method mirrors industrial practices for analogous aliphatic ketones .

Oxidizing Agents and Conditions

Potassium permanganate (KMnO₄) in acidic media (H₂SO₄, 60–80°C) oxidizes the secondary alcohol to this compound via a ketone intermediate. Chromium-based oxidants (e.g., CrO₃) offer alternatives but generate toxic byproducts .

Challenges :

-

Over-oxidation to carboxylic acids occurs at elevated temperatures.

-

Catalyst recovery and waste management complicate large-scale applications .

Comparative Analysis of Synthetic Routes

Key observations :

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, hydrazines, acidic or basic conditions.

Major Products:

Oxidation: 5-Methyl-2-heptanoic acid.

Reduction: 5-Methyl-2-heptanol.

Substitution: Imines, hydrazones.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 5-methyl-2-heptanone involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and inhibit enzyme activity, leading to cellular dysfunction . The compound targets various molecular pathways, including those involved in oxidative stress and inflammation .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of 5-Methyl-2-heptanone and Analogues

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 18217-12-4 | C₈H₁₆O | 159–160 | Methyl at C5, ketone at C2 |

| 6-Methyl-2-heptanone | 928-68-7 | C₈H₁₆O | ~160–165* | Methyl at C6, ketone at C2 |

| 2-Heptanone | 110-43-0 | C₇H₁₄O | 151–153 | Linear chain, ketone at C2 |

*Estimated based on retention time differences in GC-MS analyses .

The position of the methyl group significantly impacts volatility and polarity. For instance, this compound elutes later in GC-MS (8.43 min) compared to 2-heptanone (6.51 min) and 6-methyl-2-heptanone (8.17 min), suggesting increased molecular weight or polarity due to branching .

Table 2: Antifungal and Antibacterial Efficacy

Both 5-methyl- and 6-methyl-2-heptanone exhibit stronger antifungal activity than 2-heptanone, likely due to enhanced membrane disruption from branched structures . However, their specificity varies: this compound is more effective against Penicillium, while 6-methyl-2-heptanone targets Alternaria .

Table 3: Microbial Producers and Ecological Functions

These ketones are often co-produced with other VOCs (e.g., surfactins, fengycins) by Bacillus spp., enhancing their biocontrol efficacy through combinatorial effects .

Actividad Biológica

5-Methyl-2-heptanone, a ketone with the chemical formula C₈H₁₆O, is a compound of interest due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article explores the biological activity of this compound, focusing on its antifungal properties, effects on microbial interactions, and implications for human health.

This compound is characterized by its aliphatic structure, which contributes to its volatility and reactivity. It is commonly found in various essential oils and has been identified in plants like basil (Ocimum species) . The compound has a distinct odor, making it relevant in flavoring and fragrance industries.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against several plant pathogens. For instance, research indicates that related compounds such as 6-methyl-2-heptanone exhibit significant antifungal activity against Alternaria solani, a pathogen responsible for early blight in tomatoes. The mechanism involves disruption of cell membrane integrity and increased permeability, leading to cellular damage and death .

Case Study: Effects on Alternaria solani

A detailed examination of the effects of 6-methyl-2-heptanone on A. solani revealed several critical findings:

- Cell Membrane Integrity : Treated fungal cells exhibited increased membrane permeability, as indicated by SYTOX Green staining, which showed fluorescent green cells indicating compromised membranes .

- Morphological Changes : Scanning electron microscopy (SEM) demonstrated that treated hyphae had wrinkled surfaces and abnormal swelling, suggesting structural integrity loss .

- ATP Leakage : There was a notable increase in extracellular ATP levels in treated samples, indicating severe membrane damage leading to cellular content leakage .

| Parameter | Control Group | 6-Methyl-2-Heptanone Treatment |

|---|---|---|

| Membrane Permeability | Low (no fluorescence) | High (fluorescent green cells) |

| Hyphal Morphology | Smooth, intact | Wrinkled, swollen |

| ATP Levels | Low | Significantly increased |

Microbial Interactions

This compound also plays a role in microbial interactions. Research indicates that certain Bacillus species can synthesize this compound as part of their secondary metabolite profile. For example, Bacillus nematocida produces 2-heptanone (closely related to this compound) as an attractant for nematodes, highlighting its ecological significance . This suggests that this compound may influence both microbial community dynamics and pest management strategies.

Human Health Implications

The biological activity of this compound extends to potential health impacts. Inhalation studies have indicated that exposure to high concentrations can lead to respiratory irritation and other systemic effects. For instance, studies involving rats exposed to high levels reported significant reductions in respiratory rates . These findings necessitate careful consideration of exposure limits in occupational settings.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-methyl-2-heptanone, and what experimental conditions are critical for optimizing yield?

- Answer: this compound is commonly synthesized via oxidation of 5-methyl-2-heptanol using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions . Alternatively, it can be prepared through Friedel-Crafts acylation or ketonization of precursor acids. Key parameters include temperature control (typically 50–80°C), solvent selection (e.g., acetone or dichloromethane), and catalyst loading (e.g., 1–5 mol% for CrO₃). Impurity profiles should be monitored via GC-MS to ensure purity >95% .

Q. How is this compound identified and quantified in complex mixtures such as natural extracts?

- Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Retention indices (e.g., using a DB-5 column) and fragmentation patterns (key ions at m/z 128 [M⁺], 85, 57) are critical for identification . Quantification employs internal standards like 4-methyl-2-pentanone, with calibration curves validated for linearity (R² > 0.99) and limits of detection (LOD) < 0.1 ppm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of this compound?

- Answer: Discrepancies often arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods). Researchers should cross-validate using differential scanning calorimetry (DSC) for ΔHvap and employ predictive models like the Clausius-Clapeyron equation. Recent studies report ΔHvap ≈ 45.2 kJ/mol at 298 K, with deviations <5% between experimental and computational (e.g., COSMO-RS) methods .

Q. How can reaction pathways for this compound be optimized to minimize byproducts in catalytic hydrogenation?

- Answer: Byproduct formation (e.g., over-reduction to 5-methyl-2-heptanol) is mitigated by tuning catalyst selectivity. Pd/C (5% loading) in ethanol at 50°C and 3 atm H₂ achieves >90% ketone selectivity. In situ FTIR monitoring of C=O bond reduction (1720 cm⁻¹ → loss of peak) helps refine reaction kinetics .

Q. What role does this compound play in biological systems, and how can its metabolic pathways be studied?

- Answer: As a volatile organic compound (VOC), it may act as an insect pheromone or plant defense metabolite. Stable isotope labeling (e.g., ¹³C-tracing) combined with LC-MS/MS reveals metabolic intermediates. In vitro assays with cytochrome P450 enzymes (e.g., CYP3A4) show oxidation to 5-methyl-2-heptanol, suggesting detoxification pathways .

Q. Methodological Challenges

Q. What analytical challenges arise when distinguishing this compound from structural isomers (e.g., 4-methyl-2-heptanone)?

- Answer: Isomeric differentiation requires high-resolution techniques:

- GC×GC-TOFMS: Enhances separation via orthogonal column phases (e.g., polar/non-polar).

- NMR: ¹³C NMR distinguishes branching (δ 210–220 ppm for carbonyl carbons, varying by position) .

- IR Spectroscopy: C=O stretching frequencies shift subtly (1725 cm⁻¹ vs. 1715 cm⁻¹ for positional isomers) .

Q. How do solvent polarity and pH affect the stability of this compound in long-term storage?

Propiedades

IUPAC Name |

5-methylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDAUGNQLUXTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939531 | |

| Record name | 5-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18217-12-4 | |

| Record name | 5-Methyl-2-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylheptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.